molecular formula C21H13Cl2N3O2S B12094847 N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide

N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12094847
M. Wt: 442.3 g/mol
InChI Key: HULNVWOAKBKFRP-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing bicyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its unique structure, which includes dichlorophenyl, phenyl, and sulfanyl groups attached to a quinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,5-dichlorophenylamine.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction using benzoyl chloride.

    Incorporation of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction using thiourea or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted quinazoline derivatives

Scientific Research Applications

N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to form strong hydrogen bonds and hydrophobic interactions with its targets enhances its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
  • 6-chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide

Uniqueness

N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique combination of dichlorophenyl, phenyl, and sulfanyl groups attached to the quinazoline core. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H13Cl2N3O2S

Molecular Weight

442.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H13Cl2N3O2S/c22-13-7-9-16(23)18(11-13)24-19(27)12-6-8-15-17(10-12)25-21(29)26(20(15)28)14-4-2-1-3-5-14/h1-11H,(H,24,27)(H,25,29)

InChI Key

HULNVWOAKBKFRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl)NC2=S

Origin of Product

United States

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